molecular formula C9H18N2 B1420325 {8-Methyl-8-azabicyclo[3.2.1]octan-3-yl}methanamine CAS No. 1137476-92-6

{8-Methyl-8-azabicyclo[3.2.1]octan-3-yl}methanamine

Cat. No. B1420325
CAS RN: 1137476-92-6
M. Wt: 154.25 g/mol
InChI Key: JDLGJYZMVRWAQA-UHFFFAOYSA-N
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Description

“{8-Methyl-8-azabicyclo[3.2.1]octan-3-yl}methanamine” is a chemical compound with the molecular formula C9H18N2 . It belongs to the class of organic compounds known as tropane alkaloids, which are characterized by the nitrogenous bicyclic alkaloid parent N-Methyl-8-azabicyclo .


Synthesis Analysis

The synthesis of “{8-Methyl-8-azabicyclo[3.2.1]octan-3-yl}methanamine” and related compounds has been a subject of interest due to their wide array of biological activities . Most of the approaches rely on the enantioselective construction of an acyclic starting material that contains all the required stereochemical information to allow the stereocontrolled formation of the bicyclic scaffold . There are also methodologies reported in which the stereochemical control is achieved directly in the same transformation that generates the 8-azabicyclo .


Molecular Structure Analysis

The molecular structure of “{8-Methyl-8-azabicyclo[3.2.1]octan-3-yl}methanamine” is characterized by an 8-azabicyclo[3.2.1]octane scaffold, which is the central core of the family of tropane alkaloids . The structure can be viewed using computational chemistry tools .


Physical And Chemical Properties Analysis

“{8-Methyl-8-azabicyclo[3.2.1]octan-3-yl}methanamine” has a molecular weight of 140.23 . It is a colorless to white to yellow liquid or semi-solid or solid at room temperature . The boiling point is predicted to be around 203.6°C at 760 mmHg .

Scientific Research Applications

Synthesis of Tropane Alkaloids

The 8-azabicyclo[3.2.1]octane scaffold is central to the family of tropane alkaloids, which are known for their wide array of biological activities. Research aimed at the stereoselective preparation of this structure has been significant due to its presence in medically important compounds .

Nematicidal Activity

Derivatives of 8-azabicyclo[3.2.1]octan-3-yl have shown promising nematicidal activity against pinewood nematodes and root-knot nematodes. These compounds, designed from 5-HT3 receptor antagonists, have been synthesized and evaluated for their potential as environmentally friendly and efficient nematicides .

Neurotransmitter Research

The structural similarity of the 8-azabicyclo[3.2.1]octane derivatives to serotonin (5-HT) allows them to interact with 5-HT receptors. This interaction is crucial for understanding various physiological activities in both vertebrates and invertebrates, such as mood, appetite, and sleep .

Development of Pesticides

The search for novel, less toxic, and more environmentally friendly pesticides has led to the exploration of 8-azabicyclo[3.2.1]octane derivatives. Their nematicidal properties and potential for low environmental impact make them candidates for pesticide development .

Stereochemical Control in Synthesis

The stereochemical control achieved in the synthesis of the 8-azabicyclo[3.2.1]octane architecture is crucial for creating compounds with specific biological activities. This control is essential for the development of pharmaceuticals and other biologically active molecules .

Pharmaceutical Applications

Due to the biological significance of the tropane scaffold, 8-azabicyclo[3.2.1]octane derivatives are being explored for their pharmaceutical applications. Their ability to mimic or interfere with neurotransmitter systems opens up possibilities for drug development in areas such as neurology and psychiatry .

properties

IUPAC Name

(8-methyl-8-azabicyclo[3.2.1]octan-3-yl)methanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H18N2/c1-11-8-2-3-9(11)5-7(4-8)6-10/h7-9H,2-6,10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JDLGJYZMVRWAQA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2CCC1CC(C2)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H18N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

154.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

{8-Methyl-8-azabicyclo[3.2.1]octan-3-yl}methanamine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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